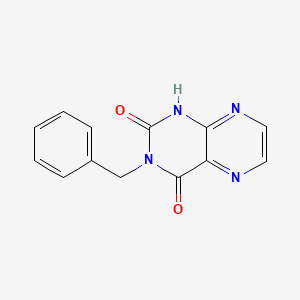
3-benzylpteridine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1H-pteridine-2,4-dione is a heterocyclic compound that belongs to the pteridine family Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1H-pteridine-2,4-dione typically involves the condensation of appropriate benzyl derivatives with pteridine precursors. One common method is the Gabriel-Isay synthesis, which involves the reaction of benzylamine with a pteridine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of 3-Benzyl-1H-pteridine-2,4-dione may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzyl-1H-pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the pteridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
3-Benzyl-1H-pteridine-2,4-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Benzyl-1H-pteridine-2,4-dione involves its interaction with various molecular targets and pathways. In biological systems, it can act as a redox cofactor, participating in electron transfer reactions. The compound’s ability to undergo oxidation and reduction makes it a versatile component in enzymatic processes . Additionally, its unique structure allows it to interact with nucleic acids and proteins, influencing their function and stability .
Comparaison Avec Des Composés Similaires
Pterin: 2-amino-4(3H)-pteridinone, a naturally occurring pteridine derivative.
Lumazine: 2,4(1H,3H)-pteridinedione, another pteridine derivative with similar redox properties.
Xanthopterin: A fluorescent pteridine derivative used in biological studies.
Uniqueness: 3-Benzyl-1H-pteridine-2,4-dione is unique due to its benzyl substitution, which imparts distinct chemical properties and reactivity compared to other pteridine derivatives. This substitution enhances its potential for use in optoelectronic materials and as a versatile building block in synthetic chemistry .
Propriétés
Formule moléculaire |
C13H10N4O2 |
|---|---|
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
3-benzyl-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C13H10N4O2/c18-12-10-11(15-7-6-14-10)16-13(19)17(12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16,19) |
Clé InChI |
CPTGJSQFVGEBTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl [8-(2-hydroxyethyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14097679.png)
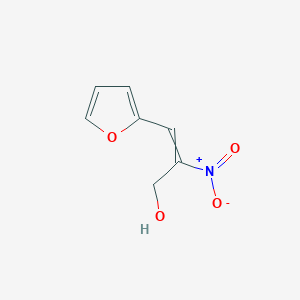
![Imidazo[1,5-c]pyrimidin-5-ol](/img/structure/B14097684.png)
![2-[3-(Dimethylamino)propyl]-6-methoxy-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097694.png)
![8-(3-chloropropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14097696.png)
![2,5-Dioxohexahydrofuro[3,2-b]furan-3,6-diyl diacetate](/img/structure/B14097698.png)
![1-(3-Fluorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097709.png)
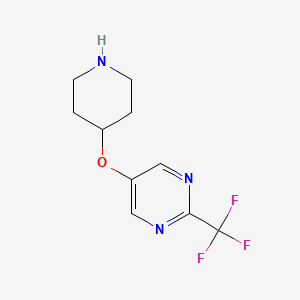
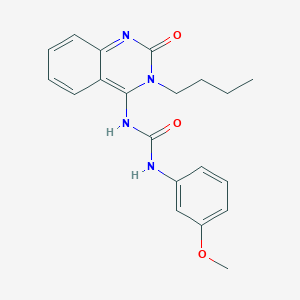
![1-(4-Benzylpiperidin-1-yl)-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone](/img/structure/B14097730.png)
![7-Chloro-1-(4-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097737.png)
![N-[(4-chlorophenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14097739.png)
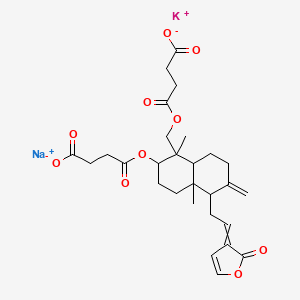
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097742.png)
